1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a phenoxy group, and a chlorinated aromatic ring
Preparation Methods
The synthesis of 1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. The synthetic route generally includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2,6-dimethylphenol to produce 2-chloro-3,6-dimethylphenol.
Alkylation: The phenoxy intermediate is then alkylated with 1,4-dibromobutane to form 4-(2-chloro-3,6-dimethylphenoxy)butane.
Piperazine Introduction: The alkylated product is reacted with 1-methylpiperazine to yield 1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Oxidation and Reduction: The phenoxy and piperazine moieties can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenol and piperazine derivatives.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride: This compound lacks the dimethyl groups on the phenoxy ring, which may influence its chemical reactivity and biological activity.
1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]piperazine hydrochloride: This compound lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-14-6-7-15(2)17(16(14)18)21-13-5-4-8-20-11-9-19(3)10-12-20;/h6-7H,4-5,8-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGEXQAVZMYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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